CYP3A4 Inhibition: Equivalent Negligible Liability to N1-tert-Butyl Analog
The target compound exhibits negligible inhibition of CYP3A4, with an IC50 value greater than 30,000 nM in human liver microsomes using midazolam as probe substrate . This is essentially identical to the IC50 of 30,000 nM reported for the N1-tert-butyl analog N-(1-tert-butyl-5-benzimidazolyl)-3,4,5-trimethoxybenzamide under similar assay conditions [1]. Both compounds fall into the category of weak CYP3A4 inhibitors, indicating that the 3,4,5-trimethoxy substitution does not introduce significant CYP3A4 liability relative to the tert-butyl analog.
| Evidence Dimension | Inhibition of CYP3A4-mediated midazolam 1'-hydroxylation |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | N-(1-tert-butyl-5-benzimidazolyl)-3,4,5-trimethoxybenzamide: IC50 = 30,000 nM |
| Quantified Difference | Both >30,000 nM (no meaningful difference) |
| Conditions | Human liver microsomes, midazolam substrate, NADPH-dependent oxidation |
Why This Matters
For projects prioritizing minimal CYP3A4-mediated drug-drug interaction risk, the target compound provides the same advantage as its N1-alkylated analog, without the synthetic complexity of introducing a tert-butyl group.
- [1] BindingDB Entry BDBM50451549: Inhibition of CYP3A4 by N-(1-tert-butyl-5-benzimidazolyl)-3,4,5-trimethoxybenzamide View Source
